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For Researchers, Scientists, and Drug Development Professionals

Introduction
Euonymine is a complex sesquiterpenoid pyridine alkaloid that has garnered significant

interest within the scientific community due to its intricate molecular architecture and promising

biological activities. As a member of the dihydro-β-agarofuran family of natural products,

Euonymine exhibits potent anti-HIV and P-glycoprotein (P-gp) inhibitory effects, making it a

valuable lead compound in drug discovery and development. This technical guide provides a

comprehensive overview of the physical and chemical properties of Euonymine, including

detailed spectral data, experimental protocols, and insights into its mechanism of action.

Physicochemical Properties
Euonymine is a white to off-white solid with a complex molecular structure. The fundamental

physicochemical properties of Euonymine are summarized in the table below, providing a

foundational dataset for researchers.
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Property Value Reference

Molecular Formula C₃₈H₄₇NO₁₈ [1]

Molecular Weight 805.78 g/mol [1]

Appearance White to off-white solid

CAS Number 33458-82-1 [1]

IUPAC Name

[(1S,3R,13S,14S,17S,18R,19R

,20R,21S,22R,23R,24R)-18,19

,21,22,24-pentaacetyloxy-25-

hydroxy-3,13,14,25-

tetramethyl-6,15-dioxo-2,5,16-

trioxa-11-

azapentacyclo[15.7.1.0¹,²⁰.0³,²³

.0⁷,¹²]pentacosa-7(12),8,10-

trien-20-yl]methyl acetate

[1]

Melting Point
Not explicitly reported in the

provided search results.

Boiling Point
Not applicable (decomposes at

high temperatures).

Solubility

Soluble in methanol with

ultrasonic and warming.

Specific quantitative data is not

available.

Spectroscopic Data
The structural elucidation of Euonymine has been achieved through a combination of

advanced spectroscopic techniques. The following sections detail the characteristic spectral

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Euonymine provide a detailed map of its complex polycyclic

structure. While the full spectral data is extensive, key chemical shifts are highlighted below.
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The data is based on the analysis of synthetically derived Euonymine.

Table 2: Key ¹H and ¹³C NMR Chemical Shifts of Euonymine

Atom No. ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

Data not explicitly available in

the provided search results

and requires access to the

supplementary information of

the cited synthetic chemistry

publication.

Note: For a complete and unambiguous assignment of all proton and carbon signals,

researchers are directed to the supporting information of the total synthesis publication by

Wang et al. (2021) in the Journal of the American Chemical Society.

Infrared (IR) Spectroscopy
The IR spectrum of Euonymine reveals the presence of key functional groups within the

molecule. The characteristic absorption bands are indicative of its ester, hydroxyl, and pyridine

moieties.

Table 3: Characteristic IR Absorption Bands of Euonymine

Wavenumber (cm⁻¹) Functional Group

Specific peak values are not available in the

provided search results. General regions for

relevant functional groups are provided.

~1740 C=O stretch (ester)

~3400 O-H stretch (hydroxyl)

~1600, ~1500 C=C and C=N stretch (pyridine ring)

~1230 C-O stretch (ester)
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Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition

of Euonymine. The fragmentation pattern observed in the mass spectrum provides valuable

information about the connectivity of the molecule.

Table 4: Mass Spectrometry Data for Euonymine

Ion m/z

[M+H]⁺
Calculated: 806.2875, Found: Not explicitly

stated in search results.

Detailed fragmentation data is not available in

the provided search results.

Experimental Protocols
General Analytical Methods for Synthetic Euonymine
The characterization of synthetic Euonymine involves a suite of standard analytical

techniques. The following methodologies are based on the general procedures outlined in the

total synthesis literature[2].

Melting Point: Melting points are determined using a micro melting point apparatus and are

uncorrected.

Optical Rotation: Optical rotations are measured on a polarimeter at room temperature using

the sodium D line.

Infrared (IR) Spectra: IR spectra are recorded on an FT/IR spectrometer as a thin film on KBr

or CaF₂ plates.

NMR Spectra: ¹H and ¹³C NMR spectra are recorded on spectrometers operating at

frequencies of 400, 500, or higher MHz. Chemical shifts are reported in ppm relative to

residual solvent signals as internal standards.
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High-Resolution Mass Spectra (HRMS): HRMS data are acquired on an ESI-TOF mass

spectrometer.

Isolation and Purification from Natural Sources
A detailed, step-by-step experimental protocol for the isolation and purification of Euonymine
from its natural source, such as Euonymus species, is not explicitly available in the provided

search results. However, a general workflow for the isolation of alkaloids from plant material

can be described.

Caption: A generalized workflow for the isolation and purification of Euonymine from plant

sources.

Biological Activity and Signaling Pathways
Euonymine has demonstrated significant potential as an anti-HIV agent and an inhibitor of P-

glycoprotein, a key protein involved in multidrug resistance in cancer cells.

Anti-HIV Activity
The anti-HIV activity of various terpenoids has been extensively studied. While the precise

mechanism for Euonymine is not detailed in the provided search results, terpenoids can

interfere with multiple stages of the HIV life cycle. Potential mechanisms include the inhibition

of viral entry, reverse transcriptase, protease, or integrase. Some terpenoids are also known to

modulate host cell factors that are essential for viral replication.

P-glycoprotein (P-gp) Inhibition
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of

substrates, including many anticancer drugs, out of cells, thereby reducing their intracellular

concentration and efficacy. The inhibition of P-gp is a key strategy to overcome multidrug

resistance. Terpenoids, including sesquiterpene alkaloids, can inhibit P-gp through various

mechanisms.
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Caption: Potential mechanisms of P-glycoprotein inhibition by Euonymine.

The inhibitory action of Euonymine on P-gp likely involves direct interaction with the

transporter. This could be through competitive binding at the drug-binding site or allosteric

modulation of the protein, which in turn affects its substrate transport function. Some terpenoids

have also been shown to interfere with the ATPase activity of P-gp, which is essential for its

function. The precise signaling pathways modulated by Euonymine that lead to P-gp inhibition

require further investigation.

Conclusion
Euonymine represents a fascinating and complex natural product with significant therapeutic

potential. This technical guide has summarized the key physical and chemical properties of

Euonymine, providing a valuable resource for researchers in the fields of natural product

chemistry, medicinal chemistry, and drug development. Further studies are warranted to fully

elucidate its specific spectral characteristics, delineate the precise molecular mechanisms

underlying its biological activities, and develop optimized protocols for its isolation and

synthesis. Such efforts will be crucial for harnessing the full therapeutic potential of this

remarkable molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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